molecular formula C21H30N2O5S B12708238 4,4'-Bis(diethylamino)benzophenone, sulfate CAS No. 65072-32-4

4,4'-Bis(diethylamino)benzophenone, sulfate

Cat. No.: B12708238
CAS No.: 65072-32-4
M. Wt: 422.5 g/mol
InChI Key: MRLFXVKNZVVTPH-UHFFFAOYSA-N
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Description

4,4’-Bis(diethylamino)benzophenone, sulfate is a chemical compound with the molecular formula C₂₁H₂₈N₂O. It is also known by other names such as N,N,N’,N’-Tetraethyl-4,4’-diaminobenzophenone and Michler ethylketone . This compound is primarily used in organic synthesis and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(diethylamino)benzophenone typically involves the reaction of benzophenone with diethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of 4,4’-Bis(diethylamino)benzophenone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. The product is then purified through crystallization or other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis(diethylamino)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted benzophenones .

Mechanism of Action

The mechanism of action of 4,4’-Bis(diethylamino)benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. It can also interact with cellular components, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis(diethylamino)benzophenone is unique due to its specific chemical structure, which imparts distinct photophysical properties. Its ability to act as a photoinitiator in various polymerization reactions sets it apart from other similar compounds.

Properties

CAS No.

65072-32-4

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

bis[4-(diethylamino)phenyl]methanone;sulfuric acid

InChI

InChI=1S/C21H28N2O.H2O4S/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4;1-5(2,3)4/h9-16H,5-8H2,1-4H3;(H2,1,2,3,4)

InChI Key

MRLFXVKNZVVTPH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC.OS(=O)(=O)O

Origin of Product

United States

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